Cas no 903160-94-1 (2-[5-[(4-Chlorophenyl)methyl]-4-oxopyridazino[4,5-b]indol-3-yl]acetic acid)

2-[5-[(4-Chlorophenyl)methyl]-4-oxopyridazino[4,5-b]indol-3-yl]acetic acid structure
903160-94-1 structure
Product Name:2-[5-[(4-Chlorophenyl)methyl]-4-oxopyridazino[4,5-b]indol-3-yl]acetic acid
CAS-nummer:903160-94-1
MF:C19H14ClN3O3
MW:367.785763263702
CID:6782801
PubChem ID:6618876
Update Time:2025-10-17

2-[5-[(4-Chlorophenyl)methyl]-4-oxopyridazino[4,5-b]indol-3-yl]acetic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 903160-94-1
    • AKOS001854508
    • MCULE-8907866343
    • 2-[5-[(4-chlorophenyl)methyl]-4-oxopyridazino[4,5-b]indol-3-yl]acetic acid
    • SR-01000137112-1
    • TQP0253
    • SR-01000137112
    • 2-{5-[(4-CHLOROPHENYL)METHYL]-4-OXO-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-3-YL}ACETIC ACID
    • CCG-139889
    • ChemDiv2_002929
    • HMS1377F03
    • [5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid
    • 2-[5-[(4-Chlorophenyl)methyl]-4-oxopyridazino[4,5-b]indol-3-yl]acetic acid
    • Inchi: 1S/C19H14ClN3O3/c20-13-7-5-12(6-8-13)10-22-16-4-2-1-3-14(16)15-9-21-23(11-17(24)25)19(26)18(15)22/h1-9H,10-11H2,(H,24,25)
    • InChI-sleutel: JXVSBPBVRMRJSM-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(=CC=1)CN1C2C=CC=CC=2C2C=NN(CC(=O)O)C(C1=2)=O

Berekende eigenschappen

  • Exacte massa: 367.0723690g/mol
  • Monoisotopische massa: 367.0723690g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 4
  • Complexiteit: 591
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 74.9Ų

2-[5-[(4-Chlorophenyl)methyl]-4-oxopyridazino[4,5-b]indol-3-yl]acetic acid Prijsmeer >>

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